N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-20-11-9-18(10-12-20)25-22(28)16-31-23-26-19(15-30-23)14-21(27)24-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCNKVJRZXEXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenylpropyl Group: The thiazole intermediate can be further reacted with 3-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl isocyanate.
Final Acetamide Formation: The final step includes the reaction of the intermediate with chloroacetic acid under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the phenyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thiazole ring and the acetamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
Several compounds share the thiazole-acetamide backbone but differ in substituents and side chains. Key examples include:
Table 1: Physicochemical and Spectral Properties of Selected Analogues
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The target compound’s 3-phenylpropylaminoethyl ketone group distinguishes it from analogues with simpler aryl or piperazine substituents (e.g., compound 13 in [2]). This moiety may enhance lipophilicity and target affinity compared to smaller groups like 4-fluorophenyl in GSK1570606A . Methoxyphenyl vs. Nitrophenyl: CDD-934506 replaces the methoxyphenyl group with a nitrophenyl, increasing electron-withdrawing effects but reducing solubility.
- Spectral Features :
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole derivatives and subsequent acetamide coupling. The structural characterization is performed using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS).
Table 1: Characterization Data of this compound
| Technique | Observations |
|---|---|
| IR | Key absorption bands at 3381 cm⁻¹ (NH), 1680 cm⁻¹ (C=O amide) |
| ¹H-NMR | Signals indicating the presence of methoxy groups and aromatic protons |
| ¹³C-NMR | Distinct peaks corresponding to carbon environments in thiazole and acetamide moieties |
| HR-MS | Molecular ion peak consistent with the molecular formula C₂₄H₂₃N₃O₂S |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and leukemia (K562).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
In vitro assays demonstrated that modifications to the thiazole structure can lead to enhanced biological activity, suggesting a structure–activity relationship that merits further investigation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole-containing compounds have exhibited promising activity against Mycobacterium tuberculosis strains. The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.
Table 3: Antimicrobial Activity Against Mycobacterium Tuberculosis
Case Studies
- Study on Thiazole Derivatives : In a study focusing on thiazole hybrids, compounds similar to this compound were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents.
- Antitubercular Screening : A series of thiazolidinone derivatives were tested for antitubercular activity, revealing that certain modifications significantly increased efficacy against both M. tuberculosis and M. bovis strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
